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2-(1H-imidazol-1-yl)propanoic acid hydrochloride Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Notes and Protocols for the Use of 2-(1H-imidazol-1-yl)propanoic Acid in Peptide Synthesis
Application Notes and Protocols for the Use of 2-(1H-imidazol-1-yl)propanoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The strategic modification of peptides is a cornerstone of modern drug discovery and chemical biology. The introduction of non-canonical moieties can profoundly influence the pharmacological properties of a peptide, including its stability, conformation, and receptor affinity. This guide provides a comprehensive overview and detailed protocols for the incorporation of 2-(1H-imidazol-1-yl)propanoic acid as an N-terminal capping agent in solid-phase peptide synthesis (SPPS). By leveraging the unique physicochemical properties of the imidazole group, this modification offers a novel avenue for modulating the biological activity of synthetic peptides. This document will delve into the synthesis of the capping agent, its activation and coupling to resin-bound peptides, and the subsequent cleavage, deprotection, and analysis of the final product.
Introduction: The Rationale for N-Terminal Modification with 2-(1H-imidazol-1-yl)propanoic Acid
The N-terminus of a peptide is a critical determinant of its biological function and metabolic stability. It is often susceptible to degradation by aminopeptidases, and its charge state can influence interactions with biological membranes and receptors. Capping the N-terminus with a non-peptidic group is a well-established strategy to overcome these limitations.[1] The use of 2-(1H-imidazol-1-yl)propanoic acid as a capping agent introduces an imidazole heterocycle, the same functional group found in the amino acid histidine. This moiety can participate in hydrogen bonding, act as a proton donor or acceptor at physiological pH, and coordinate with metal ions.[2] Consequently, its incorporation can be hypothesized to:
-
Enhance proteolytic stability: By blocking the free N-terminal amine, the peptide becomes resistant to degradation by exopeptidases.[1]
-
Modulate solubility and aggregation: The polar imidazole group may improve the solubility of hydrophobic peptides, potentially reducing aggregation.[3]
-
Introduce novel binding interactions: The imidazole ring can form new hydrogen bonds or electrostatic interactions with target receptors, potentially enhancing binding affinity and specificity.
-
Mimic native protein structures: N-terminal acetylation is a common post-translational modification in nature.[4] Using a more complex acylating agent like 2-(1H-imidazol-1-yl)propanoic acid allows for the exploration of a wider chemical space while still building on established principles of peptide modification.
This guide will provide the necessary protocols to empower researchers to explore the potential of this novel peptide modification in their own work.
Synthesis of 2-(1H-imidazol-1-yl)propanoic Acid
While not commercially available as a standard reagent, 2-(1H-imidazol-1-yl)propanoic acid can be synthesized through established organic chemistry methods. A common route involves the N-alkylation of imidazole with an appropriate 2-halopropanoic acid ester, followed by hydrolysis. A related synthesis of imidazol-1-yl-acetic acid has been well-documented and can be adapted for this purpose.[5][6]
A plausible synthetic route is the reaction of imidazole with a tert-butyl 2-chloropropionate followed by acid-mediated cleavage of the tert-butyl ester.[5]
Caption: Synthetic scheme for 2-(1H-imidazol-1-yl)propanoic acid.
Solid-Phase Peptide Synthesis Workflow for N-Terminal Modification
The incorporation of 2-(1H-imidazol-1-yl)propanoic acid is performed as the final coupling step in a standard solid-phase peptide synthesis (SPPS) protocol, after the final N-terminal Fmoc deprotection.
Caption: Workflow for N-terminal modification with 2-(1H-imidazol-1-yl)propanoic acid.
Experimental Protocols
Materials and Reagents
-
Resin-bound peptide with a free N-terminus
-
2-(1H-imidazol-1-yl)propanoic acid
-
Coupling reagents (e.g., HBTU, HATU, PyBOP, or COMU)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Solvents: N,N-dimethylformamide (DMF), dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
RP-HPLC system and columns
-
Mass spectrometer (e.g., ESI-MS)
Protocol for N-Terminal Coupling
This protocol is based on a standard 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
-
Resin Swelling: Swell the resin-bound peptide (with the final N-terminal Fmoc group removed) in DMF for 30 minutes.
-
Preparation of Coupling Solution:
-
In a separate vial, dissolve 3-5 equivalents of 2-(1H-imidazol-1-yl)propanoic acid (relative to the resin loading) in DMF.
-
Add 3-5 equivalents of the chosen coupling reagent (e.g., HBTU).
-
Add 6-10 equivalents of DIPEA.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the pre-activated coupling solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. The reaction progress can be monitored using a Kaiser test. A negative Kaiser test (yellow beads) indicates complete coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove excess reagents and byproducts.
-
Cleavage and Deprotection
-
Resin Preparation: Dry the washed resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage:
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) to the resin (typically 10 mL per gram of resin).[7]
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 50 mL centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate).
-
Incubate at -20°C for 30 minutes to maximize precipitation.
-
-
Isolation and Drying:
-
Centrifuge the peptide suspension to pellet the crude peptide.
-
Decant the ether and wash the pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Analysis
-
Purification:
-
Analysis:
-
Confirm the purity of the collected fractions using analytical RP-HPLC.
-
Verify the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[10] The observed mass should correspond to the calculated mass of the N-terminally modified peptide.
-
Scientific Integrity and Causality: Key Considerations
Choice of Coupling Reagent
The selection of the coupling reagent is critical for efficient amide bond formation while minimizing side reactions.[11]
| Coupling Reagent | Advantages | Disadvantages |
| HBTU/TBTU | Widely used, efficient, and cost-effective.[12] | Can cause guanidinylation of the N-terminal amine if used in excess.[12] |
| HATU | More reactive than HBTU, useful for sterically hindered couplings. | More expensive than HBTU. Can also cause guanidinylation. |
| PyBOP | Good for preventing racemization. | Byproducts can be difficult to remove. |
| COMU | Highly reactive, water-soluble byproducts for easy removal, considered a "greener" option.[13] | Higher cost. |
For the N-terminal acylation with 2-(1H-imidazol-1-yl)propanoic acid, a standard and robust reagent like HBTU is a good starting point. For difficult or sluggish reactions, the more reactive HATU or COMU can be employed.
The Imidazole Moiety: To Protect or Not to Protect?
A key consideration is the reactivity of the imidazole ring itself. In the context of histidine, the unprotected imidazole can be acylated during coupling, although this is often a reversible and minor side reaction.[14] More critically, the imidazole of histidine can catalyze racemization.[14][15]
For the N-terminal capping with 2-(1H-imidazol-1-yl)propanoic acid, racemization of the capping agent itself is not a concern if it is achiral (or used as a racemate). The primary concern is potential acylation of the imidazole nitrogen. However, given that this is the final coupling step and the peptide will be subjected to acidic cleavage conditions, any acylation of the imidazole is likely to be reversed. Therefore, for most applications, protection of the imidazole ring is not necessary . This simplifies the synthesis of the capping agent and the overall workflow.
However, if side reactions are observed or if the final peptide is intended for applications where even minor impurities are a concern, a protected version of 2-(1H-imidazol-1-yl)propanoic acid could be synthesized using standard imidazole protecting groups such as Boc or Trt.[16]
Potential Side Reactions
-
Incomplete Coupling: Monitor the reaction with a Kaiser test. If the coupling is incomplete after 4 hours, a second coupling step may be necessary.
-
Guanidinylation: If using aminium/uronium-based coupling reagents like HBTU or HATU, avoid a large excess of the reagent to minimize the risk of capping the N-terminus with a guanidinium group.[3][12]
-
Degradation during Cleavage: The imidazole ring is generally stable to TFA. However, for peptides containing sensitive residues (e.g., Trp, Cys, Met), the use of appropriate scavengers in the cleavage cocktail is crucial.[17]
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance; peptide aggregation. | Double couple; use a more powerful coupling reagent (HATU, COMU); sonicate during coupling to disrupt aggregation. |
| Unexpected Mass in MS | Guanidinylation; side reactions with amino acid side chains. | Use stoichiometric amounts of coupling reagent; ensure proper side-chain protection of amino acids in the peptide sequence. |
| Low Yield of Purified Peptide | Poor coupling efficiency; peptide insolubility after cleavage. | Optimize coupling conditions; screen different solvent systems for dissolving the crude peptide. |
Conclusion
The N-terminal modification of peptides with 2-(1H-imidazol-1-yl)propanoic acid represents a novel and accessible strategy for creating analogues with potentially enhanced therapeutic properties. By following the detailed protocols and considering the key scientific principles outlined in this guide, researchers can confidently incorporate this modification into their peptide synthesis workflows. The versatility of the imidazole moiety offers exciting possibilities for the rational design of next-generation peptide-based drugs and research tools.
References
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ChemRxiv. (2021). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]
-
National Institutes of Health. (2018). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Retrieved from [Link]
-
bioRxiv. (2023). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ). Retrieved from [Link]
-
ACS Publications. (2011). Solid-Phase Synthesis of Carboxylic and Oxamic Acids via OsO4/NaIO4/HMTA-Mediated Oxidative Cleavage of Acetylenic Peptides. Retrieved from [Link]
-
RSC Publishing. (2024). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Retrieved from [Link]
-
National Institutes of Health. (2018). The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. Retrieved from [Link]
-
National Institutes of Health. (2022). Ynamide Coupling Reagents: Origin and Advances. Retrieved from [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2020). N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes. Retrieved from [Link]
-
LifeTein. (2023). Should My Peptide Be Acetylated?. Retrieved from [Link]
- Google Patents. (2005). WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.
-
National Institutes of Health. (2006). HPLC Analysis and Purification of Peptides. Retrieved from [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent K. Retrieved from [Link]
-
Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
-
SpringerLink. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved from [Link]
-
ACS Publications. (2019). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]
-
ResearchGate. (2017). A highly efficient in situ N-acetylation approach for solid phase synthesis. Retrieved from [Link]
-
ACS Publications. (2016). N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
ACS Publications. (2021). Peptide Backbone Cleavage and Transamidation via Thioester-to-Imide Acyl Transfer. Retrieved from [Link]
-
CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]
-
Sciforum. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Retrieved from [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. Imidazole - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. peptide.com [peptide.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. peptide.com [peptide.com]
- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 16. biosynth.com [biosynth.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Technical Notes & Optimization
No content available
Reference Data & Comparative Studies
A Comparative Guide to the Stability of Imidazole-Based Pharmaceutical Intermediates
A Comparative Guide to the Stability of Imidazole-Based Pharmaceutical Intermediates
Introduction: The Central Role and Stability Challenge of the Imidazole Ring
The imidazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of a vast array of pharmaceuticals, from antifungal agents like ketoconazole to proton pump inhibitors such as omeprazole. Its prevalence is due to its unique electronic properties and its ability to act as a versatile pharmacophore, engaging in various biological interactions. However, the very reactivity that makes the imidazole ring so useful also renders it susceptible to degradation, posing a significant challenge for drug development professionals. Ensuring the stability of imidazole-based intermediates is not merely a matter of quality control; it is fundamental to guaranteeing the safety, efficacy, and shelf-life of the final drug product.
This guide provides an in-depth comparison of the stability of common imidazole-based pharmaceutical intermediates. We will dissect the primary degradation pathways, analyze the critical factors influencing stability, and present a framework for conducting robust, self-validating stability studies, grounded in established regulatory principles.
Chapter 1: Understanding the Chemistry of Imidazole Degradation
The stability of an imidazole intermediate is intrinsically linked to its chemical structure. The electron-rich nature of the five-membered ring makes it a target for various degradation reactions. The three most common pathways are oxidative degradation, hydrolysis, and photolysis.
1.1 Oxidative Degradation: Oxidation is a primary concern for many imidazole-containing compounds. The reaction is often initiated by atmospheric oxygen, peroxides, or metal ion contaminants. The C2 position of the imidazole ring is particularly susceptible to oxidative attack due to its electron-deficient character, which can be exacerbated by certain substituents. This can lead to the formation of various degradation products, including ring-opened derivatives, which can be pharmacologically inactive or even toxic.
1.2 Hydrolytic Degradation: Hydrolysis can be a significant degradation pathway, particularly under non-neutral pH conditions. Both acid- and base-catalyzed hydrolysis can occur, often targeting substituent groups attached to the imidazole ring. For instance, ester or amide linkages are common points of hydrolytic cleavage. The stability of the imidazole ring itself to hydrolysis is generally high, but the overall stability of the intermediate is dictated by its weakest link.
1.3 Photodegradation: Exposure to light, particularly in the ultraviolet (UV) spectrum, can induce photochemical reactions. Imidazole derivatives can absorb UV radiation, leading to the formation of excited-state species that can undergo complex reactions, including oxidation, rearrangement, or polymerization. The extent of photostability is highly dependent on the specific chromophores present in the molecule and the physical state of the intermediate (solid vs. solution). According to the International Council for Harmonisation (ICH) guidelines, photostability testing is a crucial part of stress testing for new drug substances and products.
Below is a generalized representation of a common oxidative degradation pathway for an imidazole derivative.
Caption: Oxidative attack on an imidazole intermediate leading to a ring-opened degradant.
Chapter 2: Comparative Stability Analysis of Imidazole Intermediates
The stability of an imidazole intermediate is not absolute but is highly dependent on the nature and position of its substituents. To illustrate this, we compare the stability profiles of two common classes of intermediates: Alkylimidazoles and Nitroimidazoles, based on data synthesized from literature.
-
Alkylimidazoles (e.g., 2-Methylimidazole): These are common building blocks. The alkyl group is electron-donating, which can slightly increase the electron density of the ring, potentially influencing its susceptibility to certain electrophilic attacks, but generally, they are considered relatively stable.
-
Nitroimidazoles (e.g., 4(5)-Nitroimidazole): The nitro group is a powerful electron-withdrawing group. This significantly alters the electronic properties of the ring, making it more susceptible to nucleophilic attack but potentially more resistant to certain types of oxidation. Nitroimidazoles are known to be sensitive to light and reducing environments. Several studies have focused on the degradation of nitroimidazole antibiotics, highlighting their instability under specific conditions.
| Intermediate Class | Key Substituent | Primary Instability Concern | Typical Stress Condition Sensitivity | Relative Stability Ranking (General) |
| Alkylimidazoles | Electron-Donating (e.g., -CH₃) | Mild Oxidative Degradation | Moderate sensitivity to strong oxidizers (e.g., H₂O₂). Generally stable to hydrolysis and thermal stress. | High |
| Nitroimidazoles | Electron-Withdrawing (e.g., -NO₂) | Photodegradation, Reductive Degradation | High sensitivity to UV/Visible light. Prone to degradation in the presence of reducing agents. | Moderate to Low |
| Haloimidazoles | Electron-Withdrawing (e.g., -Cl, -Br) | Nucleophilic Displacement | Susceptible to reaction with nucleophiles, especially at elevated temperatures or pH. | Moderate |
| Hydroxyimidazoles | Electron-Donating (e.g., -OH) | Oxidation | Highly susceptible to oxidation, which can lead to colored degradants. | Low |
This table represents a generalized comparison based on established chemical principles. Specific stability will vary based on the full molecular structure and formulation.
Chapter 3: A Protocol for Forced Degradation Studies
To experimentally determine and compare the stability of imidazole intermediates, a forced degradation (or stress testing) study is essential. This involves subjecting the intermediate to exaggerated storage conditions to accelerate degradation and identify potential degradation products. This process is a core requirement of the ICH guidelines for establishing the stability-indicating nature of analytical methods.
Objective
To identify the likely degradation products, understand the degradation pathways, and establish a stability-indicating analytical method for a target imidazole intermediate.
Materials & Equipment
-
Imidazole Intermediate (Test Sample)
-
Reagents: HCl (0.1N), NaOH (0.1N), Hydrogen Peroxide (3% and 30%)
-
Mobile Phase Solvents (HPLC-grade Acetonitrile, Methanol)
-
Buffers (e.g., Phosphate, Acetate)
-
Equipment: HPLC with UV or Photodiode Array (PDA) detector, pH meter, analytical balance, calibrated oven, photostability chamber, vortex mixer.
Experimental Workflow
The workflow for a forced degradation study is a systematic process designed to test the intermediate's stability under various stress conditions.
Caption: A typical workflow for conducting forced degradation studies on pharmaceutical intermediates.
Step-by-Step Procedure
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve the imidazole intermediate in a suitable solvent (e.g., Methanol or a mixture of water and organic solvent) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Causality: A well-dissolved sample ensures homogenous exposure to stress conditions. The choice of solvent is critical to avoid solvent-induced degradation.
2. Application of Stress Conditions:
-
For each condition, mix an aliquot of the stock solution with the stressor. Store a control sample (stock solution with no stressor) under ambient conditions.
-
Acid Hydrolysis: Mix with 0.1N HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours).
-
Base Hydrolysis: Mix with 0.1N NaOH. Keep at room temperature or heat gently (e.g., 40°C).
-
Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature. If no degradation is observed, a stronger (e.g., 30%) peroxide solution may be used.
-
Thermal Degradation: Store the solid intermediate and the stock solution in an oven at a high temperature (e.g., 80-100°C).
-
Photolytic Degradation: Expose the solid intermediate and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified by ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
-
Causality: These conditions mimic the harsh environments a drug product might encounter during its lifecycle and are designed to produce 5-20% degradation, which is ideal for method validation.
3. Sample Treatment and Analysis:
-
After the designated exposure time, withdraw samples.
-
Neutralize the acid and base hydrolysis samples (e.g., with an equivalent amount of base/acid).
-
Dilute all stressed samples and the control sample to a suitable final concentration for HPLC analysis (e.g., 100 µg/mL).
-
Analyze all samples by a developed stability-indicating HPLC method. A PDA detector is highly recommended as it can help in assessing peak purity and identifying degradants.
4. Data Interpretation (Self-Validation):
-
Trustworthiness Check: The analytical method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main active peak and from each other. Peak purity analysis (e.g., using a PDA detector) should be performed to confirm that the parent peak is spectrally pure in the presence of degradants.
-
Mass Balance: The total amount of the drug detected (sum of the parent compound and all degradation products) should be close to 100% of the initial concentration. A good mass balance (typically 95-105%) provides confidence that all major degradation products have been detected.
Conclusion
The stability of imidazole-based intermediates is a multifaceted issue that requires a deep understanding of the underlying chemistry and a systematic experimental approach. As demonstrated, the susceptibility to degradation is highly structure-dependent, with substituents like nitro groups significantly increasing sensitivity to light and reduction compared to simpler alkylimidazoles. By employing robust forced degradation studies guided by ICH principles, researchers can proactively identify stability liabilities, elucidate degradation pathways, and develop stable formulations. This rigorous, science-driven approach is not just a regulatory requirement but a cornerstone of developing safe and effective medicines.
References
-
Title: ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. Source: International Council for Harmonisation. URL: [Link]
-
Title: A review of the analytical methods for the determination of nitroimidazole antibiotics in environmental matrices. Source: Talanta, via ScienceDirect. URL: [Link]
-
Title: Degradation of nitroimidazole antibiotics: A review. Source: Water Research, via ScienceDirect. URL: [Link]
-
Title: Forced Degradation Studies: A Tool for Determination of Stability in Pharmaceuticals. Source: Journal of Pharmaceutical and Scientific Innovation. URL: [Link]
-
Title: Forced Degradation Study: An Essential Approach to Develop Stability Indicating Method. Source: International Journal of Pharmaceutical Sciences and Research. URL: [Link]
Safety & Regulatory Compliance
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